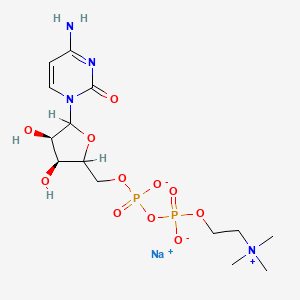
シチコリンナトリウム
概要
説明
Citicoline sodium, also known as cytidine-5’-diphosphocholine sodium, is a naturally occurring compound found in the cells of human and animal tissues. It is an intermediate in the synthesis of phosphatidylcholine, a major component of cell membranes. Citicoline sodium is widely recognized for its neuroprotective properties and is used as a dietary supplement and in medical treatments for various neurological disorders .
科学的研究の応用
Citicoline sodium has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of other phospholipids.
Biology: Studied for its role in cell membrane synthesis and repair.
Medicine: Used in the treatment of neurological disorders such as stroke, traumatic brain injury, and cognitive impairments.
Industry: Employed in the formulation of dietary supplements and pharmaceuticals.
作用機序
シチコリンナトリウムは、神経細胞膜の主要成分であるホスファチジルコリンの合成を増加させることで効果を発揮します。それは、重要な神経伝達物質であるアセチルコリンの産生を強化し、損傷した神経細胞膜の修復をサポートします。 この化合物はまた、脳の血流と酸素消費量を増やし、その神経保護効果に貢献しています .
6. 類似の化合物との比較
シチコリンナトリウムは、しばしば以下の様な他のコリン含有化合物と比較されます。
コリン: 脳と肝臓の機能に不可欠なアセチルコリンの前駆体です。
アルファ-GPC(アルファ-グリセロホスホコリン): 認知機能を高めることで知られる、もう1つのコリン含有化合物です。
ホスファチジルコリン: 細胞膜の主要なリン脂質で、脂質代謝に関与しています
シチコリンナトリウムの独自性: シチコリンナトリウムは、神経伝達物質の合成と細胞膜の修復に不可欠なコリンとシチジンの両方の供給源としての二重の役割を果たすため、ユニークです。 他のコリン源に比べて生物学的利用能が高く、他の類似の化合物ではそれほど顕著ではない神経保護効果をもたらします .
生化学分析
Biochemical Properties
Citicoline Sodium serves as a choline donor in the metabolic pathways for biosynthesis of acetylcholine and neuronal membrane phospholipids, chiefly phosphatidylcholine . The principal components of Citicoline Sodium, choline and cytidine, are readily absorbed in the gastrointestinal tract and easily cross the blood-brain barrier . Once these components cross the blood-brain barrier, they are used to resynthesize Citicoline Sodium inside brain cells .
Cellular Effects
Citicoline Sodium has been shown to have neuroprotective properties such as promoting brain metabolism and increasing neurotransmitter levels in the central nervous system . It is known to enhance cellular communication by increasing levels of neurotransmitters . The choline component of Citicoline Sodium is used to create acetylcholine, which is a neurotransmitter in the human brain .
Molecular Mechanism
The molecular mechanism of Citicoline Sodium involves its role as an intermediate in the generation of phosphatidylcholine from choline, a common biochemical process in cell membranes . It is believed to undergo quick hydrolysis and dephosphorylation to yield cytidine and choline, which then enter the brain separately and are used to resynthesize Citicoline Sodium inside brain cells .
Temporal Effects in Laboratory Settings
While specific temporal effects of Citicoline Sodium in laboratory settings are not extensively documented, it is known that Citicoline Sodium has neuroprotective effects in situations of hypoxia and ischemia, as well as improved learning and memory performance in animal models for the aging brain .
Dosage Effects in Animal Models
In animal models, Citicoline Sodium has shown to restore intracortical excitability measures, which partially depends on cholinergic transmission . Specific dosage effects in animal models are not extensively documented.
Metabolic Pathways
Citicoline Sodium is an essential intermediate in the synthesis of the major phospholipid of the cell membranes, phosphatidylcholine . It increases plasma adrenocorticotropic hormone (ACTH) levels and potentiates serum thyrotrophin (TSH) levels by activating the central cholinergic system .
Transport and Distribution
Citicoline Sodium and its components, choline and cytidine, are readily absorbed in the gastrointestinal tract and easily cross the blood-brain barrier . Once these components cross the blood-brain barrier, they are used to resynthesize Citicoline Sodium inside brain cells .
Subcellular Localization
While specific subcellular localization of Citicoline Sodium is not extensively documented, it is known that Citicoline Sodium plays a crucial role in forming neuron cell membranes . This suggests that Citicoline Sodium may be localized in the neuron cell membranes where it plays a role in their formation and repair.
準備方法
合成経路と反応条件: シチコリンナトリウムの調製には、いくつかの合成経路が含まれます。一般的な方法の1つは、シチジンモノホスフェートとホスホリルコリンを、p-トルエンスルホニルクロリドなどの縮合剤の存在下で反応させることです。 この反応は通常、ジメチルホルムアミドなどの溶媒中で行われ、その後、イオン交換クロマトグラフィーと再結晶化によって精製されます .
工業生産方法: シチコリンナトリウムの工業生産では、高い転換率とコスト効率のために酵素合成がしばしば用いられます。この方法では、シチジン三リン酸とホスホリルコリンを基質として使用し、特定の酵素によって触媒されてシチコリンナトリウムを生成します。 その後、生成物は様々なクロマトグラフィー技術によって精製されます .
化学反応の分析
反応の種類: シチコリンナトリウムは、以下のものを含むいくつかの種類の化学反応を起こします。
酸化: シチコリンナトリウムは特定の条件下で酸化され、分解生成物を生成する可能性があります。
加水分解: 水溶液中では、シチコリンナトリウムはシチジンとコリンを生成して加水分解する可能性があります。
一般的な試薬と条件:
酸化ストレス: 過酸化水素は、酸化剤として一般的に使用されます。
酸性および塩基性条件: 塩酸と水酸化ナトリウムは、加水分解を誘導するために使用されます。
光分解条件: UV光曝露は、光分解研究に使用されます.
形成された主要な生成物:
酸化: 酸化経路に特有の分解生成物。
加水分解: シチジンとコリン。
光分解: 特定の光分解生成物.
4. 科学研究の応用
シチコリンナトリウムは、幅広い科学研究の応用を持っています。
類似化合物との比較
Citicoline sodium is often compared with other choline-containing compounds such as:
Choline: A precursor to acetylcholine, essential for brain and liver function.
Alpha-GPC (Alpha-glycerophosphocholine): Another choline-containing compound known for its cognitive-enhancing properties.
Phosphatidylcholine: A major phospholipid in cell membranes, involved in lipid metabolism
Uniqueness of Citicoline Sodium: Citicoline sodium is unique due to its dual role as a source of both choline and cytidine, which are essential for neurotransmitter synthesis and cell membrane repair. It has a higher bioavailability compared to other choline sources and provides neuroprotective benefits that are not as pronounced in other similar compounds .
特性
CAS番号 |
33818-15-4 |
|---|---|
分子式 |
C14H25N4NaO11P2 |
分子量 |
510.31 g/mol |
IUPAC名 |
sodium;[[(2S,3R,4S,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C14H26N4O11P2.Na/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21;/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25);/q;+1/p-1/t9-,11-,12-,13-;/m0./s1 |
InChIキー |
YWAFNFGRBBBSPD-KDVMHAGBSA-M |
SMILES |
C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+] |
異性体SMILES |
C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OC[C@H]1[C@@H]([C@@H]([C@H](O1)N2C=CC(=NC2=O)N)O)O.[Na+] |
正規SMILES |
C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+] |
外観 |
Solid powder |
Key on ui other cas no. |
33818-15-4 987-78-0 |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
3.7 [ug/mL] (The mean of the results at pH 7.4) |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
5'-Diphosphocholine, Cytidine CDP Choline Choline, CDP Choline, Cytidine Diphosphate Cidifos Citicholine Citicoline Cyticholine Cytidine 5' Diphosphocholine Cytidine 5'-Diphosphocholine Cytidine Diphosphate Choline Diphosphate Choline, Cytidine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















